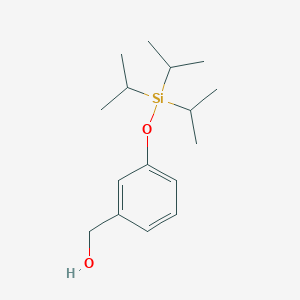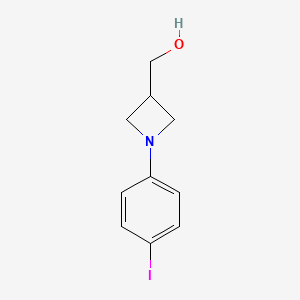
1-(4-Iodophenyl)-3-azetidinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodophenyl)-3-azetidinemethanol is an organic compound characterized by the presence of an iodophenyl group attached to an azetidine ring, which is further substituted with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-3-azetidinemethanol typically involves the reaction of 4-iodobenzaldehyde with azetidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
1-(4-Iodophenyl)-3-azetidinemethanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-iodophenyl)-3-azetidinecarboxylic acid.
Reduction: Formation of 1-(4-phenyl)-3-azetidinemethanol.
Substitution: Formation of 1-(4-azidophenyl)-3-azetidinemethanol or 1-(4-cyanophenyl)-3-azetidinemethanol.
科学的研究の応用
1-(4-Iodophenyl)-3-azetidinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Iodophenyl)-3-azetidinemethanol involves its interaction with specific molecular targets. The iodophenyl group can interact with various receptors or enzymes, leading to modulation of their activity. The azetidine ring provides structural rigidity, which can enhance binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
Similar Compounds
- 1-(4-Iodophenyl)-3-azetidinecarboxylic acid
- 1-(4-Phenyl)-3-azetidinemethanol
- 1-(4-Azidophenyl)-3-azetidinemethanol
- 1-(4-Cyanophenyl)-3-azetidinemethanol
Uniqueness
1-(4-Iodophenyl)-3-azetidinemethanol is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the azetidine ring and methanol group further enhances its versatility in various applications.
特性
分子式 |
C10H12INO |
|---|---|
分子量 |
289.11 g/mol |
IUPAC名 |
[1-(4-iodophenyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C10H12INO/c11-9-1-3-10(4-2-9)12-5-8(6-12)7-13/h1-4,8,13H,5-7H2 |
InChIキー |
WFTKIKXUBTXNJO-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=CC=C(C=C2)I)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



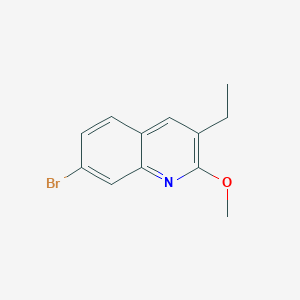
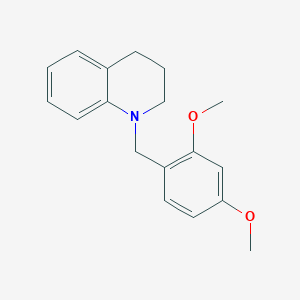
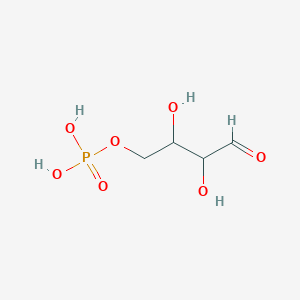

![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
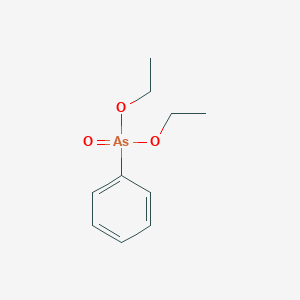
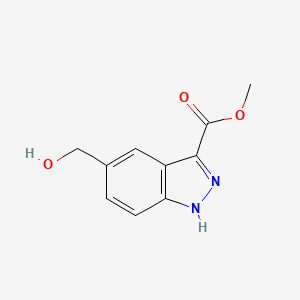
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
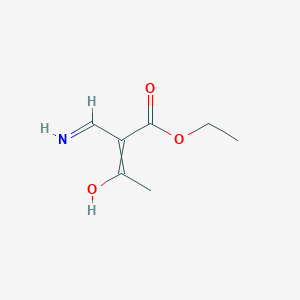
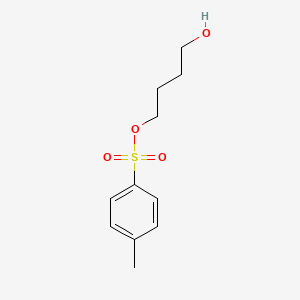
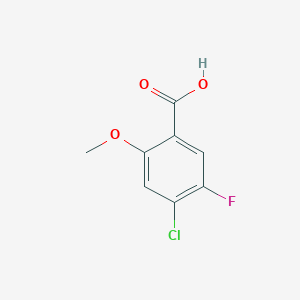
![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)
